2-(4-Tert-butylphenyl)pyridin-3-ol
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Overview
Description
2-(4-Tert-butylphenyl)pyridin-3-ol is an organic compound with the molecular formula C15H17NO It is characterized by a pyridine ring substituted with a tert-butylphenyl group at the second position and a hydroxyl group at the third position
Mechanism of Action
Target of Action
Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to target corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .
Mode of Action
It’s worth noting that structurally similar compounds like cyflumetofen have been reported to interfere with energy production by inhibiting complex ii in mitochondria .
Biochemical Pathways
Related compounds such as 2,4-di-tert-butylphenol have been reported to show significant acaricidal, repellent, and oviposition deterrent properties against tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .
Pharmacokinetics
Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to have unknown absorption, distribution, metabolism, and excretion properties .
Result of Action
Related compounds such as 2,4-di-tert-butylphenol have been reported to exert neurotoxic effects on tetranychus cinnabarinus, possibly due to their preventive effects on the deamination of biogenic amines in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Tert-butylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as dimethyl sulfoxide (DMSO) or dichloroethane (DCE). The reaction conditions often involve heating the mixture to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Tert-butylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the tert-butylphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(4-Tert-butylphenyl)pyridin-3-one, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Comparison with Similar Compounds
2-(4-Tert-butylphenyl)pyridine: Lacks the hydroxyl group, which affects its reactivity and binding properties.
4-Tert-butylphenol: Contains a phenol group instead of a pyridine ring, leading to different chemical behavior.
2,4-Di-tert-butylphenol: Features two tert-butyl groups on a phenol ring, differing in steric and electronic properties.
Uniqueness: 2-(4-Tert-butylphenyl)pyridin-3-ol is unique due to the presence of both a tert-butylphenyl group and a hydroxyl group on a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)12-8-6-11(7-9-12)14-13(17)5-4-10-16-14/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFKAHUTDXGBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353439 |
Source
|
Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-31-5 |
Source
|
Record name | 2-(4-tert-butylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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